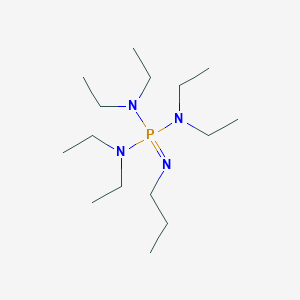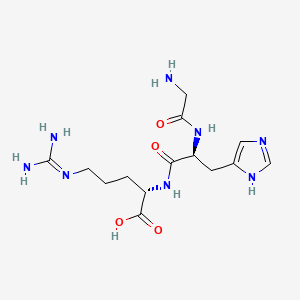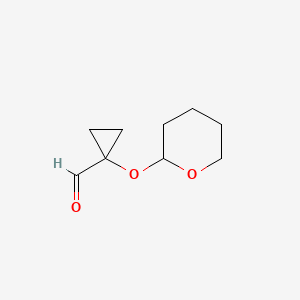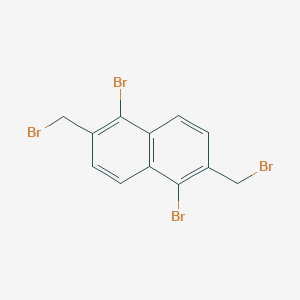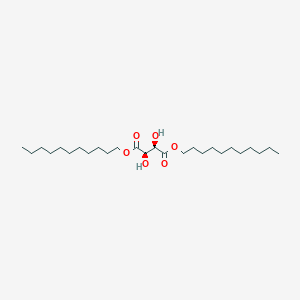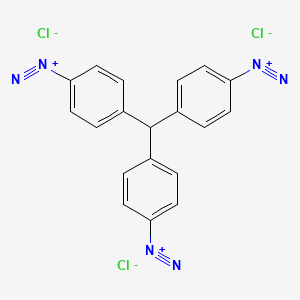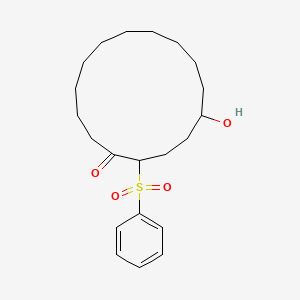
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one is an organic compound that features a benzenesulfonyl group attached to a cyclopentadecanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable cyclopentadecanone derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to prepare benzenesulfonyl chloride from sodium benzenesulfonate . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using chlorosulfonic acid and benzene, followed by subsequent reactions to introduce the hydroxy and cyclopentadecanone functionalities .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamides or sulfonates.
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one involves its interaction with molecular targets such as enzymes and proteins. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonyl functionality.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonyl compounds.
Sulfanilic acid: Contains a sulfonamide group and is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one is unique due to its combination of a large cyclopentadecanone ring with a benzenesulfonyl group, providing distinct chemical and physical properties that are not found in simpler sulfonyl compounds .
Propiedades
Número CAS |
85037-97-4 |
|---|---|
Fórmula molecular |
C21H32O4S |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-5-hydroxycyclopentadecan-1-one |
InChI |
InChI=1S/C21H32O4S/c22-18-12-8-5-3-1-2-4-6-11-15-20(23)21(17-16-18)26(24,25)19-13-9-7-10-14-19/h7,9-10,13-14,18,21-22H,1-6,8,11-12,15-17H2 |
Clave InChI |
IGLWIBVYVGUQFV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=O)C(CCC(CCCC1)O)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
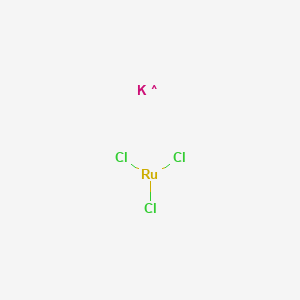
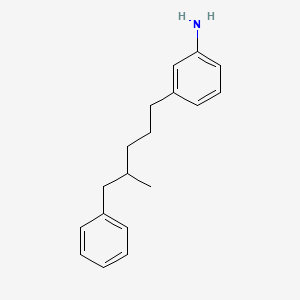
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
